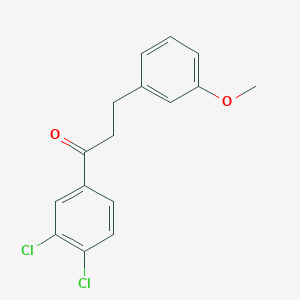

3',4'-Dichloro-3-(3-methoxyphenyl)propiophenone

Description

3',4'-Dichloro-3-(3-methoxyphenyl)propiophenone is a halogenated aromatic ketone characterized by a propiophenone backbone substituted with chlorine atoms at the 3' and 4' positions of the benzene ring and a methoxy group at the 3-position of the adjacent phenyl ring. For instance, Fluorochem lists similar compounds with variations in halogenation patterns (e.g., 3',5'-dichloro and 3'-bromo derivatives), suggesting its role as an intermediate in pharmaceuticals or agrochemicals [3]. The molecular formula is inferred as C₁₆H₁₄Cl₂O₂ based on analogs like 3',5'-dichloro-3-(3-methoxyphenyl)propiophenone (CAS: 898775-25-2, MW: 309.19) [7].

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2O2/c1-20-13-4-2-3-11(9-13)5-8-16(19)12-6-7-14(17)15(18)10-12/h2-4,6-7,9-10H,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXUHQMZAEQZWHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCC(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644249 | |

| Record name | 1-(3,4-Dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898775-22-9 | |

| Record name | 1-(3,4-Dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3’,4’-Dichloro-3-(3-methoxyphenyl)propiophenone typically involves the condensation of substituted aromatic amines with formaldehyde under acidic conditions . This method is commonly used for the preparation of various substituted aromatic compounds. Industrial production methods may involve similar condensation reactions, often catalyzed by strong acids such as hydrochloric acid, to achieve high yields and purity .

Chemical Reactions Analysis

3’,4’-Dichloro-3-(3-methoxyphenyl)propiophenone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3’,4’-Dichloro-3-(3-methoxyphenyl)propiophenone has several applications in scientific research, including:

Chemistry: It is used as a reference standard in various chemical analyses and experiments.

Biology: The compound may be used in studies involving the interaction of substituted aromatic compounds with biological systems.

Medicine: Research involving the compound can provide insights into the development of new pharmaceuticals and therapeutic agents.

Industry: It is used in the development and testing of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3’,4’-Dichloro-3-(3-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s properties and applications can be contextualized by comparing it to derivatives with altered substituents, halogen positions, or functional groups. Below is a detailed analysis:

Positional Isomers of Dichloro Substitution

3',5'-Dichloro-3-(3-methoxyphenyl)propiophenone (CAS: 898775-25-2) Molecular Weight: 309.19 [5]. However, it has been discontinued by suppliers like CymitQuimica, indicating challenges in synthesis or commercial viability [7].

2',5'-Dichloro-3-(3-methoxyphenyl)propiophenone (CAS: 898775-19-4) Molecular Weight: 309.19 [10]. Key Differences: Chlorine at the 2' position introduces steric effects that may hinder reactions at the carbonyl group. This isomer’s synthesis is likely more complex due to ortho-substitution challenges.

Functional Group Variations

3-(3-Methoxyphenyl)propiophenone Derivatives with Thiomethyl Groups Example: 3',4'-Dichloro-3-(2-thiomethylphenyl)propiophenone Reactivity: The thiomethyl (-SCH₃) group is more electron-donating than methoxy (-OCH₃), altering electrophilic substitution patterns. This could increase stability in acidic conditions but reduce oxidative resistance [3].

3'-Chloro-3-(1,3-dioxan-2-yl)propiophenone (CAS: 898785-84-7) Applications: The dioxane ring introduces rigidity and polarity, making it a candidate for drug candidates targeting CNS disorders.

Substituent Electronic Effects

- Methoxy vs. Nitro Groups: m-Nitropropiophenone (CAS: 17408-16-1) has a nitro group (-NO₂) at the meta position, which is strongly electron-withdrawing. This drastically reduces basicity compared to methoxy-substituted analogs and increases reactivity in reduction reactions [12].

Comparative Data Table

| Compound Name | CAS Number | Molecular Weight | Key Substituents | Reactivity/Safety Notes |

|---|---|---|---|---|

| 3',4'-Dichloro-3-(3-methoxyphenyl)propiophenone | Not explicitly listed | ~309.19 (inferred) | 3',4'-Cl; 3-OCH₃ | Likely moderate reactivity; safety data pending |

| 3',5'-Dichloro-3-(3-methoxyphenyl)propiophenone | 898775-25-2 | 309.19 | 3',5'-Cl; 3-OCH₃ | Discontinued; high purity (97%) [7] |

| 2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone | 898775-40-1 | 309.19 | 2',6'-Cl; 3-OCH₃ | Hazardous; requires GHS-compliant handling [11] |

| Propiophenone (baseline) | 93-55-0 | 134.18 | No substituents | Non-hazardous; used as a solvent [8] |

Biological Activity

3',4'-Dichloro-3-(3-methoxyphenyl)propiophenone is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of propiophenone derivatives, which are known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C16H14Cl2O2, with a molecular weight of approximately 305.19 g/mol. Its structure features a propiophenone backbone with dichloro and methoxy substitutions on the phenyl ring, which significantly influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of chlorine and methoxy groups enhances lipophilicity and may improve the compound's binding affinity to biological targets.

Research indicates that this compound may act as an inhibitor or modulator of specific biochemical pathways, impacting processes such as inflammation and microbial growth.

Antimicrobial Properties

Several studies have investigated the antimicrobial activity of this compound. It has shown potential against various bacterial strains, suggesting its application in developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Neuropharmacological Effects

Research on related propiophenone derivatives indicates potential neuropharmacological activities, such as inhibition of monoamine transporters and modulation of nicotinic acetylcholine receptors (nAChRs) . These effects could position this compound as a candidate for treating neurological disorders.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.